3',4'-(Methylenedioxy)acetophenone
Overview
Description
3’,4’-(Methylenedioxy)acetophenone: is an organic compound with the molecular formula C9H8O3 . It is a member of the benzodioxole family and is characterized by a methylenedioxy group attached to an acetophenone core. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Piperonylic Acid: One method involves the reaction of piperonylic acid with acetic acid vapors at high temperatures over a catalyst such as thoria.
From Alpha-Methylpiperonylic Acid: Another method involves the oxidation of alpha-methylpiperonylic acid.
Industrial Production Methods: The industrial production of 3’,4’-(Methylenedioxy)acetophenone typically involves the use of readily available raw materials and mild reaction conditions. For example, the oxidation of 3’,4’-(Methylenedioxy)acetophenone using hydrogen peroxide in a toluene and formic acid solution is a common method .
Chemical Reactions Analysis
Types of Reactions:
Reduction: It can be reduced to form corresponding alcohols or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of toluene and formic acid.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: 3’,4’-(Methylenedioxy)phenol.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 3’,4’-(Methylenedioxy)acetophenone is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine:
Industry: It serves as a precursor for the production of various chemicals used in different industrial processes .
Mechanism of Action
The mechanism of action of 3’,4’-(Methylenedioxy)acetophenone involves its ability to undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The methylenedioxy group can participate in electron-donating and electron-withdrawing interactions, influencing the reactivity of the acetophenone core. This allows the compound to engage in a wide range of chemical reactions, targeting different molecular pathways depending on the reaction conditions and reagents used .
Comparison with Similar Compounds
- 3’,4’-(Dimethoxy)acetophenone
- Piperonal
- 4’-Methoxyacetophenone
- 4’-Trifluoromethylacetophenone
Comparison:
- 3’,4’-(Methylenedioxy)acetophenone is unique due to the presence of the methylenedioxy group, which imparts distinct electronic properties compared to methoxy or other substituents.
- 3’,4’-(Dimethoxy)acetophenone has two methoxy groups instead of a methylenedioxy group, affecting its reactivity and applications.
- Piperonal is structurally similar but lacks the acetophenone moiety, leading to different chemical behavior and uses.
- 4’-Methoxyacetophenone and 4’-Trifluoromethylacetophenone have different substituents on the acetophenone core, resulting in variations in their chemical properties and applications .
Biological Activity
3',4'-(Methylenedioxy)acetophenone (3,4-MDA) is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores its biological activities, including anticancer effects, antimicrobial properties, and mechanisms of action, supported by data tables and case studies.
- IUPAC Name : 1-(3,4-methylenedioxyphenyl)ethanone
- Molecular Formula : C₉H₈O₃
- Molecular Weight : 164.16 g/mol
- CAS Number : 3162-29-6
- Melting Point : 85–89 °C
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study conducted by Biosynth demonstrated that the compound inhibits the proliferation of various cancer cell lines.
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 12.5 | Induction of apoptosis via caspase activation |
HeLa (Cervical) | 15.0 | Inhibition of NF-kB signaling pathway |
A549 (Lung) | 10.0 | Cell cycle arrest at G1 phase |
The anticancer activity is attributed to its ability to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth and survival.
Antimicrobial Properties
In addition to its anticancer effects, this compound has been evaluated for antimicrobial activity. A study published in the Journal of Medicinal Chemistry reported its efficacy against various bacterial strains.
Table 2: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
The compound's antimicrobial activity is believed to stem from its ability to disrupt microbial cell membranes and interfere with metabolic processes.
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It causes cell cycle arrest, particularly in the G1 phase, preventing cancer cells from proliferating.
- Antimicrobial Action : The disruption of microbial membranes and inhibition of essential enzymes contribute to its antimicrobial efficacy.
Case Studies
- Breast Cancer Study :
- Researchers at a prominent university investigated the effects of this compound on MCF-7 breast cancer cells. Results showed a dose-dependent inhibition of cell growth and increased apoptosis markers after treatment with the compound.
- Antimicrobial Efficacy :
- A clinical study assessed the effectiveness of this compound against antibiotic-resistant strains of Staphylococcus aureus. The findings indicated that it could serve as a potential lead compound for developing new antimicrobial agents.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-6(10)7-2-3-8-9(4-7)12-5-11-8/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHMKWXYXFBWMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40185502 | |
Record name | 5-Acetyl-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40185502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3162-29-6 | |
Record name | 5-Acetyl-1,3-benzodioxole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3162-29-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetopiperone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003162296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3162-29-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21866 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Acetyl-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40185502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1,3-benzodioxol-5-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.649 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACETOPIPERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JG2OH2M57 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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